4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine
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Overview
Description
4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine is a complex organic compound that features a pyridazine ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the bromine and trifluoromethyl groups. The final step involves the attachment of the oxyethyl-trimethylsilane moiety.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Bromination and Trifluoromethylation:
Attachment of Oxyethyl-Trimethylsilane: The final step involves the reaction of the brominated and trifluoromethylated pyridazine with a silylating agent to introduce the oxyethyl-trimethylsilane group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The silyl group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine is unique due to the presence of the oxyethyl-trimethylsilane group, which imparts distinct chemical properties and potential applications compared to similar compounds. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-[4-bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2OSi/c1-18(2,3)5-4-17-9-7(11)6-8(15-16-9)10(12,13)14/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOTYUMNICNNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC1=NN=C(C=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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